molecular formula C19H28N2O2 B5126918 cyclododecanone O-(anilinocarbonyl)oxime

cyclododecanone O-(anilinocarbonyl)oxime

Cat. No.: B5126918
M. Wt: 316.4 g/mol
InChI Key: FXUCKCULMNTSJB-UHFFFAOYSA-N
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Description

Cyclododecanone O-(anilinocarbonyl)oxime is a cyclic ketoxime derivative characterized by a 12-membered cyclododecanone backbone modified with an O-(anilinocarbonyl)oxime functional group. The oxime group (C=N-OH) is substituted with an anilinocarbonyl moiety, introducing an aromatic amide component. Unlike simpler oximes, the anilinocarbonyl substituent may improve target binding specificity while maintaining favorable physicochemical properties (e.g., molecular weight <500 g/mol, log P ≤5) .

Properties

IUPAC Name

(cyclododecylideneamino) N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c22-19(20-17-13-11-8-12-14-17)23-21-18-15-9-6-4-2-1-3-5-7-10-16-18/h8,11-14H,1-7,9-10,15-16H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUCKCULMNTSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=NOC(=O)NC2=CC=CC=C2)CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Differences :

  • Substituents: The anilinocarbonyl group provides aromaticity and amide functionality, contrasting with the lipophilic trimethylsilyl or hydrolytically labile trifluoroacetate groups in analogs .

Physicochemical Properties

Parameter This compound Cyclopentadecanone oxime trans-2-Dodecen-1-ol trifluoroacetate
Molecular Weight (g/mol) ~335 (estimated) ~255 ~312
Log P Moderate (amide reduces lipophilicity) 3.8 4.2
HBA/HBD 4/2 (amide + oxime) 2/1 3/0
TPSA (Ų) ~80 (amide + oxime) 40 45

Implications :

  • Lower log P than trifluoroacetate esters suggests reduced membrane permeability but better metabolic stability .

Toxicity Profiles :

Compound Ames Toxicity Carcinogenicity Other Risks
This compound None None Low risk
Cyclopentadecanone oxime Positive Not reported High risk
trans-2-Dodecen-1-ol trifluoroacetate Not reported Positive High risk

The absence of mutagenic/carcinogenic effects in this compound underscores its advantage as a lead compound .

Molecular Geometry and Reactivity

  • Symmetry: All analogs, including this compound, belong to the C1 point group, enabling similar vibrational modes and reactivity patterns .
  • Electronic Effects: The anilinocarbonyl group introduces electron-withdrawing effects, stabilizing the oxime moiety and altering charge distribution compared to alkyl-substituted analogs.

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